

Improving the regioselectivity of reactions with 2-Chloro-4-formylthiazole

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Compound of Interest

Compound Name: 2-Chloro-4-formylthiazole

Cat. No.: B112722

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Technical Support Center: 2-Chloro-4-formylthiazole

Welcome to the technical support center for **2-Chloro-4-formylthiazole**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the regioselectivity of reactions and troubleshooting common experimental issues.

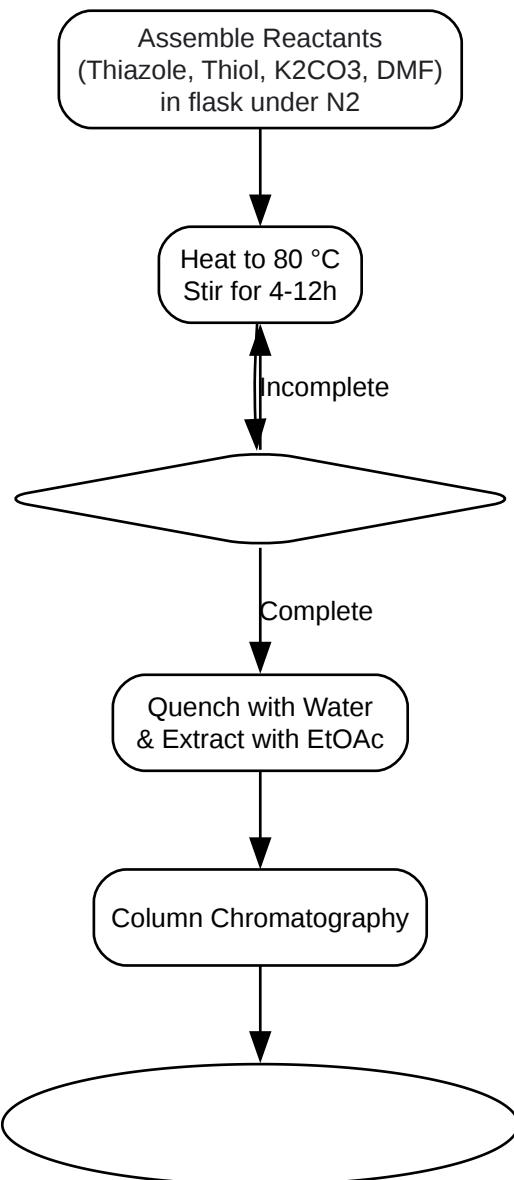
Frequently Asked Questions (FAQs)

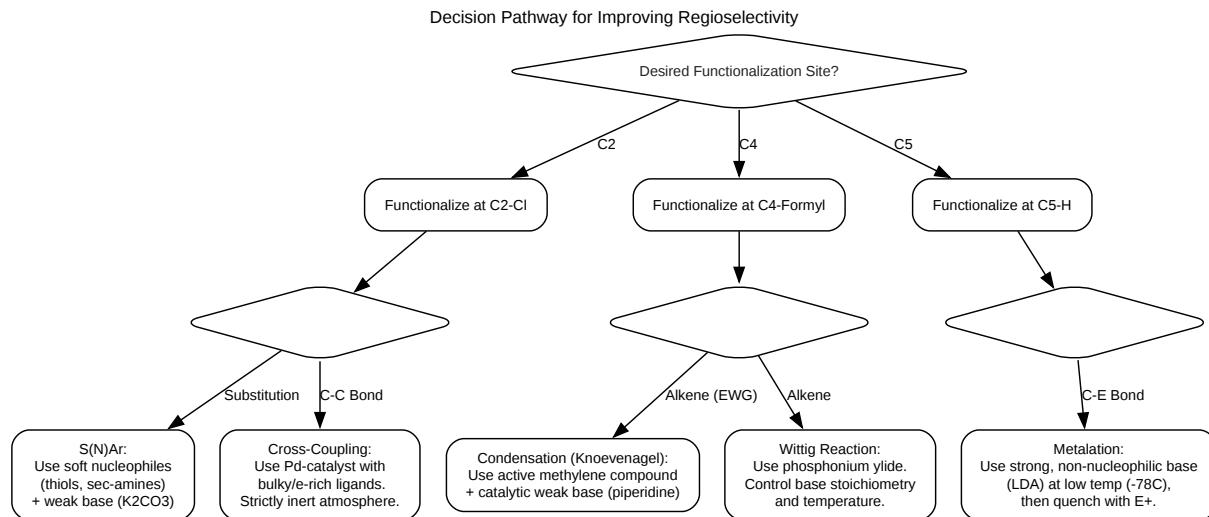
Q1: What are the primary reactive sites on **2-Chloro-4-formylthiazole**?

A1: **2-Chloro-4-formylthiazole** has three primary reactive sites that can lead to regioselectivity challenges:

- C2-Position (Carbon-Chlorine bond): This site is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The adjacent ring nitrogen and the electron-withdrawing formyl group activate the chloro-substituent as a leaving group.[\[1\]](#)[\[2\]](#)
- C4-Position (Formyl group): The aldehyde functionality is an electrophilic center, readily undergoing nucleophilic addition and condensation reactions such as the Wittig reaction and Knoevenagel condensation.[\[3\]](#)[\[4\]](#)[\[5\]](#)

- C5-Position (Carbon-Hydrogen bond): This C-H bond is the most susceptible site on the thiazole ring for electrophilic substitution, such as Vilsmeier-Haack formylation, or deprotonation with a strong base followed by reaction with an electrophile.[6][7]





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